Testosterone enanthate

概要

説明

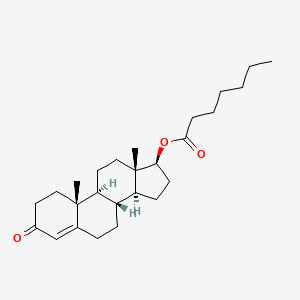

テストステロンエナント酸エステルは、主要な男性性ホルモンであるテストステロンの合成誘導体です。これは、テストステロンのエステル化形態であり、エナント酸エステルがテストステロン分子の17-βヒドロキシル基に結合しています。 この修飾により、投与時にテストステロンが血流中にゆっくりと放出されるようになり、ホルモン補充療法やパフォーマンス向上に人気の選択肢となっています 。 テストステロンエナント酸エステルは、主に男性における低テストステロンレベルに関連する状態(低性腺機能症など)の治療に使用され、また、トランスジェンダー男性のホルモン療法にも使用されます .

準備方法

テストステロンエナント酸エステルの合成には、いくつかの化学的ステップが含まれます。

エーテル化: このプロセスは、無水エチルアルコール、トリエチルオルトギ酸、およびピリジン臭化水素酸塩を使用して、4-アンドロステンジオン(4-AD)をエーテル化するところから始まります.

還元および加水分解: 次に、エーテル化物は、メタノール中で水素化ホウ素ナトリウムまたは水素化ホウ素カリウムを使用して還元され、その後、塩酸と水酸化ナトリウムで加水分解してテストステロンを生成します.

ハロゲン化: 最後に、テストステロンを、ベンゼンとピリジンの存在下でヘプタノイルクロリドと反応させて、テストステロンエナント酸エステルを生成します.

工業生産方法は通常、同様のステップを踏みますが、より高い収率と純度が得られるように最適化されています。 高度な精製技術の使用により、不純物や副生成物が除去され、高品質の最終製品が得られます .

化学反応の分析

テストステロンエナント酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: テストステロンエナント酸エステルは、アンドロステンジオンや他の酸化誘導体に変換されて酸化される可能性があります。

還元: 還元反応により、テストステロンエナント酸エステルをテストステロンや他の還元形態に戻すことができます。

置換: 特定の条件下では、エステル基を他の官能基で置換することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな酸と塩基が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

テストステロンエナント酸エステルは、幅広い科学研究に利用されています。

作用機序

テストステロンエナント酸エステルは、アンドロゲン受容体(AR)のアゴニストとして作用することで効果を発揮します。投与されると、エナント酸エステルは加水分解され、血流中に遊離のテストステロンが放出されます。テストステロンはその後、アンドロゲン受容体に結合し、遺伝子転写とタンパク質合成の活性化につながります。 これは、筋肉量の増加、骨密度の上昇、赤血球産生の増加など、さまざまな生理学的効果をもたらします .

6. 類似の化合物との比較

テストステロンエナント酸エステルは、テストステロンシпионаートやテストステロンプロピオネートなど、他のテストステロンエステルと比較されることが多いです。

テストステロンシпионаート: テストステロンエナント酸エステルに似ていますが、半減期がわずかに長く、注射頻度が少なくて済みます

テストステロンプロピオネート: 半減期が短く、注射頻度が高くなりますが、作用発現が速いです.

これらの化合物を選ぶ際は、必要な作用時間と投与頻度が考慮されます。 テストステロンエナント酸エステルは、作用時間と頻度のバランスが取れており、多くのユーザーにとって便利な選択肢となっています .

類似化合物との比較

Testosterone enanthate is often compared with other testosterone esters, such as testosterone cypionate and testosterone propionate:

Testosterone Cypionate: Similar to this compound, but with a slightly longer half-life, requiring less frequent injections

Testosterone Propionate: Has a shorter half-life, necessitating more frequent injections but providing quicker onset of action.

The choice between these compounds depends on the desired duration of action and frequency of administration. This compound is favored for its balance between duration and frequency, making it a convenient option for many users .

生物活性

Testosterone enanthate is a synthetic derivative of testosterone, primarily used in hormone replacement therapy for males with testosterone deficiency. Its biological activity encompasses a range of physiological effects, including androgenic, anabolic, and metabolic actions. This article delves into the mechanisms of action, pharmacokinetics, clinical implications, and side effects associated with this compound, supported by diverse research findings.

This compound exerts its effects primarily through two mechanisms:

- Androgen Receptor Activation : Testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to androgen receptors (AR) in target tissues. The hormone-receptor complex translocates to the nucleus, where it influences gene transcription related to male sexual characteristics and muscle growth .

- Conversion to Estradiol : Testosterone can also be aromatized to estradiol, which activates estrogen receptors and contributes to various physiological processes, including bone density maintenance and fat distribution .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following intramuscular injection, testosterone levels peak significantly within 24 hours, reaching up to 1200 ng/dL. Levels remain elevated for 3-5 days before gradually declining .

- Distribution : The volume of distribution is approximately 1 L/kg, with about 98% of circulating testosterone bound to sex hormone-binding globulin (SHBG) and albumin .

- Metabolism : this compound is metabolized primarily in the liver to DHT and estradiol through enzymatic pathways involving 5α-reductase .

- Elimination : The half-life of this compound varies based on administration frequency but generally allows for sustained release over several days.

Case Studies and Trials

A variety of studies have documented the effects of this compound on different populations:

- A contraceptive trial involving 271 healthy men showed that administration of 200 mg this compound weekly resulted in significant increases in body weight (5% after one year), hemoglobin levels (7.6% increase), and reductions in testicular volume (26.2% decrease). Side effects included acne (80 cases) and gynecomastia (24 cases) but were reversible within six months post-treatment .

- Another study demonstrated that subcutaneous administration of this compound restored normal testosterone levels in hypogonadal men without significant adverse events. The pharmacokinetic profile showed dose-proportionality with stable serum testosterone concentrations .

Data Table: Summary of Key Findings

| Study/Trial | Population | Dosage | Key Findings | Side Effects |

|---|---|---|---|---|

| Contraceptive Trial | 271 healthy men | 200 mg/week | Increased body weight (+5%), hemoglobin (+7.6%), decreased testicular volume (-26.2%) | Acne, gynecomastia |

| Subcutaneous Administration | Hypogonadal men | Varies | Restored normal T levels; stable PK profile | Minimal adverse events |

| Strength Training Study | Young men | 3.5 mg/kg/week | Significant increase in strength by week 6 | None reported |

Side Effects and Considerations

While this compound is effective for treating low testosterone levels, it is associated with several side effects:

- Common Side Effects : Acne, weight gain, fatigue, and painful injections are frequently reported .

- Serious Concerns : Gynecomastia and prostate issues have been observed but are typically reversible upon cessation of treatment .

- Metabolic Effects : this compound can lead to alterations in lipid profiles; notably, high-density lipoprotein (HDL) cholesterol may decrease by 14-18% in certain populations .

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016540 | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH). | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

315-37-7 | |

| Record name | Testosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34-39ºC, 36 - 37.5 °C | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。